molecular formula C6H8IN3 B15302744 2-Hydrazinyl-5-iodo-4-methylpyridine

2-Hydrazinyl-5-iodo-4-methylpyridine

Cat. No.: B15302744
M. Wt: 249.05 g/mol
InChI Key: YQDVOXJRMLYASU-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-iodo-4-methylpyridine is a chemical compound with the molecular formula C6H8IN3 It is a derivative of pyridine, characterized by the presence of hydrazinyl and iodo substituents at the 2 and 5 positions, respectively, and a methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-5-iodo-4-methylpyridine typically involves the iodination of 4-methylpyridine followed by the introduction of the hydrazinyl group. One common method includes the following steps:

    Iodination: 4-methylpyridine is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5 position.

    Hydrazinylation: The iodinated intermediate is then reacted with hydrazine hydrate under reflux conditions to replace the halogen with a hydrazinyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-5-iodo-4-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions to facilitate substitution.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazones or amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydrazinyl-5-iodo-4-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-iodo-4-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinyl-5-bromo-4-methylpyridine: Similar structure but with a bromine atom instead of iodine.

    2-Hydrazinyl-5-chloro-4-methylpyridine: Similar structure but with a chlorine atom instead of iodine.

    2-Hydrazinyl-5-fluoro-4-methylpyridine: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

2-Hydrazinyl-5-iodo-4-methylpyridine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The larger atomic radius and higher atomic weight of iodine compared to other halogens can affect the compound’s physical and chemical properties, making it distinct from its bromine, chlorine, and fluorine analogs.

Properties

Molecular Formula

C6H8IN3

Molecular Weight

249.05 g/mol

IUPAC Name

(5-iodo-4-methylpyridin-2-yl)hydrazine

InChI

InChI=1S/C6H8IN3/c1-4-2-6(10-8)9-3-5(4)7/h2-3H,8H2,1H3,(H,9,10)

InChI Key

YQDVOXJRMLYASU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1I)NN

Origin of Product

United States

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